molecular formula C22H19ClFN7O B3015304 (2-chloro-6-fluorophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920383-66-0

(2-chloro-6-fluorophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Cat. No.: B3015304
CAS No.: 920383-66-0
M. Wt: 451.89
InChI Key: FLZBINUBEHZCAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(2-chloro-6-fluorophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone" is a synthetic small molecule characterized by a triazolo-pyrimidine core linked to a piperazine ring and a substituted phenyl group. The triazolo-pyrimidine moiety is a heterocyclic system known for its role in modulating biological targets, particularly kinases and receptors involved in cancer pathways . The piperazine ring enhances solubility and bioavailability, while the 2-chloro-6-fluorophenyl group contributes to steric and electronic interactions with target proteins. Structural determination of such compounds often relies on crystallographic tools like the SHELX system, which is widely used for small-molecule refinement .

Properties

IUPAC Name

(2-chloro-6-fluorophenyl)-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClFN7O/c1-14-5-7-15(8-6-14)31-21-19(27-28-31)20(25-13-26-21)29-9-11-30(12-10-29)22(32)18-16(23)3-2-4-17(18)24/h2-8,13H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLZBINUBEHZCAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=C(C=CC=C5Cl)F)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClFN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-chloro-6-fluorophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aromatic rings . This reaction involves the use of boron reagents and palladium catalysts under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(2-chloro-6-fluorophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that compounds containing triazole and pyrimidine moieties exhibit significant anticancer properties. The specific structure of this compound allows it to interact with various molecular targets involved in cancer cell proliferation and survival. Studies have shown that similar derivatives can inhibit tumor growth in vitro and in vivo models by modulating key signaling pathways such as the PI3K/Akt and MAPK pathways .

2. Antimicrobial Properties
The presence of the piperazine ring in this compound has been associated with antimicrobial activity. Analogous compounds have demonstrated effectiveness against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of critical metabolic pathways .

3. Central Nervous System Effects
Given its structural similarity to known psychoactive compounds, this compound may also have applications in neuropharmacology. Preliminary studies suggest that it could modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions such as anxiety and depression. Further research is needed to elucidate its effects on serotonin and dopamine receptors .

Case Studies

Case Study 1: Anticancer Research
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of triazolo-pyrimidine derivatives, including the compound . These derivatives were tested against various cancer cell lines, showing promising IC50 values compared to standard chemotherapeutics. The study concluded that modifications to the phenyl and piperazine groups could enhance potency and selectivity .

Case Study 2: Antimicrobial Efficacy
A recent investigation assessed the antimicrobial activity of several piperazine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures exhibited significant inhibitory effects, suggesting potential for further development as antimicrobial agents .

Case Study 3: Neuropharmacological Screening
In a preclinical trial assessing the effects of triazole-containing compounds on anxiety-like behaviors in rodents, the tested compound showed a reduction in anxiety scores when compared to control groups. This suggests potential for development as an anxiolytic agent .

Mechanism of Action

The mechanism of action of (2-chloro-6-fluorophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of triazolo-pyrimidine derivatives, which are structurally and functionally compared below:

Compound Class Core Structure Key Modifications Bioactivity Selectivity References
Target Compound Triazolo-pyrimidine + piperazine 2-chloro-6-fluorophenyl, p-tolyl Hypothesized kinase inhibition Pending in vitro validation
Plant-derived triazolo analogues Varied heterocycles Natural substituents (e.g., alkaloids) Anticancer, antimicrobial Low due to broad-spectrum effects
Synthetic ferroptosis inducers Triazolo-pyrimidine derivatives Halogenated aryl groups Ferroptosis induction in OSCC High (cancer cell selective)
Piperazine-based pharmaceuticals Piperazine + diverse cores Tailored substituents for solubility Antipsychotic, antiviral Moderate to high

Key Findings:

Triazolo-Pyrimidine Core: The triazolo-pyrimidine scaffold is shared with ferroptosis-inducing compounds (FINs) that selectively target oral squamous cell carcinoma (OSCC). These derivatives leverage halogenated aryl groups (e.g., chloro, fluoro) to enhance binding affinity and selectivity, a feature mirrored in the target compound .

Piperazine Linker : Piperazine rings are common in drug design for improving pharmacokinetics. Compared to plant-derived biomolecules with variable solubility, synthetic piperazine-containing compounds like the target molecule exhibit better bioavailability .

Substituent Effects : The 2-chloro-6-fluorophenyl group distinguishes the target compound from natural analogues (e.g., plant alkaloids), which often lack halogenation. Halogens are critical for enhancing metabolic stability and target engagement in synthetic derivatives .

Pharmacological Contrasts:

  • Natural vs. Synthetic : Plant-derived triazolo analogues (e.g., C. gigantea extracts) show broader bioactivity but lower specificity due to complex mixtures of bioactive compounds . In contrast, the synthetic target compound is structurally defined, enabling precise mechanistic studies.
  • Therapeutic Windows: Synthetic FINs, including triazolo-pyrimidine derivatives, demonstrate selective cytotoxicity in OSCC over normal cells . The target compound’s selectivity profile remains under investigation but is hypothesized to align with this trend.

Biological Activity

The compound (2-chloro-6-fluorophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone , often referred to by its IUPAC name, is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores the compound's biological activity, including its mechanism of action, pharmacological effects, and relevant case studies.

Structure and Properties

The compound features several key structural elements:

  • Phenyl ring : Contributes to hydrophobic interactions.
  • Triazole and pyrimidine rings : Implicated in diverse biological activities.
  • Piperazine moiety : Often associated with pharmacological effects.

The molecular formula is C22H19ClFN7OC_{22}H_{19}ClFN_7O, and it exhibits a molecular weight of approximately 445.87 g/mol .

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Target Interactions : Similar compounds have been shown to interact with various enzymes and receptors, including those involved in cancer progression and inflammation .
  • Biochemical Pathways : The presence of functional groups allows for interactions that may inhibit or activate specific pathways involved in diseases such as cancer and infections .

Pharmacological Effects

Research indicates that compounds with similar structures exhibit a wide range of biological activities:

  • Anticancer Activity : Some derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. For instance, related compounds showed IC50 values ranging from 18 μM to 57.3 μM against different cancer types .
  • Antiviral and Antimicrobial Properties : The compound may exhibit antiviral properties similar to other triazole derivatives that have shown efficacy against viral infections .
  • Anti-inflammatory Activity : Compounds with piperazine moieties are often explored for their anti-inflammatory potential due to their ability to modulate immune responses .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Cytotoxicity Against Cancer Cells :
    • A study evaluated the cytotoxic effects of related triazole derivatives on MCF-7 breast cancer cells. The compounds inhibited PARP1 activity, leading to increased apoptosis markers such as cleaved PARP and phosphorylated H2AX .
    • Another study reported that certain triazole derivatives exhibited IC50 values as low as 6.2 μM against colon carcinoma cells .
  • Antimicrobial Activity :
    • Research on similar compounds indicated effective antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections .
  • In Silico Studies :
    • Computational analyses have been employed to predict the binding affinity of the compound to target proteins involved in cancer pathways. These studies suggest promising interactions that warrant further experimental validation .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerIC50 values ranging from 18 μM to 57.3 μM
AntiviralPotential efficacy against viral infections
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryModulation of immune responses

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction yields be improved?

Methodological Answer:
The synthesis typically involves multi-step reactions, including cyclocondensation of triazole precursors with substituted pyrimidines, followed by piperazine coupling. Key steps:

  • Triazolo-pyrimidine Core Formation : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the triazole ring, optimizing temperature (60–80°C) and solvent (DMF/THF) .
  • Piperazine Functionalization : Employ Buchwald-Hartwig amination or nucleophilic aromatic substitution for piperazine attachment, with Pd catalysts (e.g., Pd(OAc)₂) and ligands (Xantphos) to enhance yields .
  • Purification : High-performance liquid chromatography (HPLC) with C18 columns and gradient elution (acetonitrile/water) ensures ≥98% purity .
    Yield Improvement : Use microwave-assisted synthesis to reduce reaction times and byproducts. Monitor intermediates via TLC and LC-MS for stepwise optimization .

Advanced: How can X-ray crystallography confirm molecular structure and intermolecular interactions?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) provides atomic-resolution

  • Crystallization : Grow crystals via slow evaporation in dichloromethane/hexane mixtures at 298 K .
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) with a Bruker D8 VENTURE diffractometer.
  • Analysis : Refine structures with SHELXL-97, achieving R factors ≤0.08. Key parameters:
    • Bond angles (mean σ = 0.006 Å) validate stereochemistry.
    • Hirshfeld surfaces identify π-π stacking (triazole-pyrimidine) and halogen bonding (Cl/F interactions) .

Basic: What analytical techniques characterize purity and structural integrity?

Methodological Answer:

  • Purity : HPLC (Agilent 1260 Infinity II) with UV detection (254 nm), retention time comparison against standards .
  • Structural Confirmation :
    • NMR : ¹H/¹³C NMR (Bruker 400 MHz) in DMSO-d₆; monitor aromatic protons (δ 7.2–8.5 ppm) and piperazine signals (δ 2.5–3.5 ppm) .
    • High-Resolution Mass Spectrometry (HRMS) : ESI+ mode; match [M+H]⁺ to theoretical m/z (e.g., C₂₇H₂₁ClF₆N₇O requires 634.1352) .

Advanced: What experimental designs assess environmental fate and biodegradation pathways?

Methodological Answer:
Adopt a tiered approach:

  • Abiotic Studies :
    • Hydrolysis: Incubate in pH 7.4 buffer (25°C, 30 days); analyze via LC-MS/MS for degradation products .
    • Photolysis: Expose to UV light (λ = 254 nm) in aqueous solutions; quantify half-life using first-order kinetics .
  • Biotic Studies :
    • Microcosms : Use soil/water systems with microbial consortia; measure compound depletion via isotopic labeling (¹⁴C-tracking) .
    • Ecotoxicology : Assess Daphnia magna survival (OECD 202) and algal growth inhibition (OECD 201) to model ecosystem impacts .

Advanced: How can computational and experimental methods study biological target interactions?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model binding to kinase targets (e.g., EGFR). Key parameters:
    • Grid box centered on ATP-binding site (coordinates: x=15.4, y=2.8, z=22.1).
    • Score triazolo-pyrimidine interactions with Lys721 and Asp831 .
  • In Vitro Validation :
    • Kinase Assays: Measure IC₅₀ via ADP-Glo™ (Promega) in recombinant enzyme systems .
    • Cellular Uptake: Fluorescence tagging (e.g., BODIPY conjugates) tracked via confocal microscopy in HeLa cells .

Basic: What safety protocols are recommended for laboratory handling?

Methodological Answer:

  • Hazard Mitigation : Despite limited GHS data, assume acute toxicity (Category 4) based on structural analogs. Use PPE (nitrile gloves, lab coat) and fume hoods .
  • Spill Management : Absorb with vermiculite; dispose as hazardous waste (EPA Hazardous Waste No. D001) .
  • Storage : Store at –20°C in amber vials under argon to prevent degradation .

Advanced: What methodologies evaluate antioxidant/cytotoxic activities?

Methodological Answer:

  • Antioxidant Assays :
    • DPPH Radical Scavenging: Incubate compound (0.1–100 µM) with DPPH (517 nm); calculate EC₅₀ via nonlinear regression .
    • FRAP: Measure Fe³+ reduction at 593 nm; compare to Trolox standards .
  • Cytotoxicity :
    • MTT Assay: Treat HepG2 cells (24–72 hr); quantify viability via formazan absorbance (570 nm) .
    • Apoptosis: Stain with Annexin V-FITC/PI; analyze via flow cytometry .

Basic: How are solubility and stability profiles determined for formulation studies?

Methodological Answer:

  • Solubility : Shake-flask method in PBS (pH 7.4), methanol, and chloroform; quantify via UV-Vis (λmax = 275 nm) .
  • Stability :
    • Thermal: Heat at 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
    • Oxidative: Expose to 3% H₂O₂; identify oxidation products (e.g., N-oxides) via HRMS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.